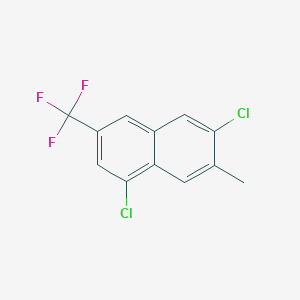

1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene

Description

1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene is a halogenated and fluorinated naphthalene derivative characterized by chloro (Cl), methyl (CH₃), and trifluoromethyl (CF₃) substituents at the 1,6-, 7-, and 3-positions, respectively. Chloro and methyl substituents may influence solubility and reactivity in substitution or coupling reactions, as seen in studies of related chlorinated aromatic systems .

Properties

IUPAC Name |

1,6-dichloro-7-methyl-3-(trifluoromethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2F3/c1-6-2-9-7(4-10(6)13)3-8(5-11(9)14)12(15,16)17/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJDVCQMPBCWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2C=C1Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Naphthalene Backbone Construction

A common approach involves constructing the naphthalene core from substituted benzene precursors. For example, Diels-Alder cyclization between a diene and a trifluoromethyl-substituted quinone could yield a tetralin intermediate, which is subsequently aromatized. Alternatively, alkali fusion of sulfonic acid derivatives, as demonstrated in the synthesis of 2,6-dihydroxynaphthalene, provides a route to dihydroxy intermediates that can be functionalized.

Trifluoromethylation Strategies

The trifluoromethyl group is introduced via cross-coupling reactions using palladium catalysts. For instance, 2-bromo-3,3,3-trifluoroprop-1-ene has been employed in Sonogashira-type couplings to install CF3-substituted alkynes, which can undergo cyclization to form aromatic systems. Adapting this method, a brominated naphthalene intermediate could react with trifluoromethyl copper(I) reagents to yield the desired CF3-substituted product.

Chlorination and Methylation

Chlorination is achieved using sulfuryl chloride (SO2Cl2) or Cl2 gas with FeCl3 as a catalyst. The methyl group at position 7 may be introduced via Friedel-Crafts alkylation , though this requires careful control to avoid over-alkylation. Alternatively, a pre-methylated starting material, such as 7-methylnaphthalene, simplifies the synthesis but necessitates orthogonal protection strategies for subsequent reactions.

Pathway 2: Directed ortho-Metalation (DoM)

Strategic Use of Directing Groups

Directed metalation enables precise substitution patterns. A sulfonic acid group at position 8 (meta to the target CF3 position) can direct lithiation to position 3, allowing trifluoromethylation via reaction with CF3I or Umemoto’s reagent. Subsequent hydrolysis removes the directing group, yielding a CF3-substituted intermediate.

Chlorination Post-Functionalization

After installing the CF3 and methyl groups, chlorination is performed under Lewis acid catalysis . For example, AlCl3 facilitates electrophilic aromatic substitution at positions activated by electron-donating methyl groups (position 7) and deactivated by CF3 (position 3), directing Cl to positions 1 and 6.

Pathway 3: Modular Coupling Approaches

Suzuki-Miyaura Coupling

A fragmented synthesis involves preparing two halogenated benzene rings separately, followed by coupling. For example:

Buchwald-Hartwig Amination

While primarily used for N-aryl bond formation, this method can adapt to introduce methyl groups via alkyl palladium complexes , though this remains experimentally challenging.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

- Cost efficiency : Trifluoromethylation reagents (e.g., CF3Cu) are expensive, favoring pathways with high atom economy.

- Waste management : Chlorination generates HCl byproducts, necessitating neutralization systems.

- Catalyst recycling : Palladium catalysts in coupling reactions require recovery to reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Substitution Products: Various substituted naphthalene derivatives.

Oxidation Products: Carboxylic acids, aldehydes, or ketones.

Reduction Products: Dehalogenated naphthalene derivatives.

Scientific Research Applications

1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Biological Activity

Overview

1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene is a synthetic organic compound belonging to the naphthalene family. This compound has garnered attention due to its potential biological activities, including antimicrobial and antitumor properties. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure

The structure of 1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene can be represented as follows:

Antimicrobial Properties

Research indicates that 1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene exhibits significant antimicrobial activity. In a study assessing various naphthalene derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene | S. aureus | 4.5 |

| E. coli | 5.0 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antitumor Activity

In addition to its antimicrobial properties, 1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene has shown promise in antitumor activity. A study evaluating the cytotoxic effects of various naphthalene derivatives on cancer cell lines revealed that this compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 12 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene | MCF-7 | 12 |

The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle in cancer cells.

The biological activity of 1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene is hypothesized to result from its interaction with cellular targets such as enzymes and receptors. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and potential to penetrate biological membranes, facilitating interaction with intracellular targets.

Case Studies

- Antibacterial Study : In a comparative study of naphthalene derivatives, 1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene was found to possess superior antibacterial properties compared to other halogenated naphthalenes. The study highlighted its effectiveness against resistant strains of bacteria.

- Anticancer Research : A research group investigated the effects of this compound on various cancer cell lines. They reported that treatment with 1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene led to significant reductions in cell viability and increased markers of apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Calculated based on substituent contributions.

Reactivity and Stability

- Electrophilic Substitution : The trifluoromethyl group in 1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene likely deactivates the aromatic ring, directing electrophiles to meta/para positions relative to CF₃. This contrasts with 1,2,4-Trichlorobenzene, where chlorine’s inductive effect dominates .

- Thermal Stability : Fluorinated naphthalenes (e.g., octafluoronaphthalene) exhibit superior thermal stability compared to chlorinated analogs due to strong C–F bonds. The target compound’s CF₃ group may similarly enhance stability .

Regulatory and Environmental Considerations

- The EPA’s regulation of substituted 1,6-dihydroxy naphthalene (PMN P-87–1036) highlights concerns over hydroxylated aromatics, whereas chloro/trifluoromethyl groups in the target compound may reduce bioavailability but persist in environments .

Research Findings and Gaps

- Methoxycarbonylation Reactivity : In competitive reactions, trifluoromethyl-substituted aromatics (e.g., 2,4-Dichloro-1-(trifluoromethyl)benzene) show higher conversion rates than chlorinated analogs, suggesting CF₃ groups enhance reactivity in catalytic processes .

- Structural Saturation : Hydrogenated naphthalenes (e.g., ’s hexahydro derivative) exhibit lower melting points and increased volatility, contrasting with the fully aromatic target compound .

Q & A

Q. What are the key physicochemical properties of 1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene, and how can they be experimentally determined?

Methodological Answer: Key properties include boiling/melting points, vapor pressure, solubility, and partition coefficients (e.g., log Kow). Experimental determination involves:

- Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) for structural validation .

- Thermogravimetric analysis (TGA) for thermal stability.

- Shake-flask method or HPLC for solubility and log Kow measurements.

Reference NIST Standard Reference Database 69 for spectral libraries and phase-change data .

Q. What methodologies are recommended for synthesizing and characterizing this compound?

Methodological Answer:

- Synthesis : Optimize halogenation and trifluoromethylation steps under inert conditions. Use catalysts like Pd for cross-coupling reactions.

- Characterization :

- Purity assessment via HPLC-DAD with ≥95% purity thresholds for biological testing .

Q. How should researchers design in vitro toxicity screening for this compound?

Methodological Answer:

- Follow ATSDR’s inclusion criteria for health outcomes (Table B-1), prioritizing hepatic , renal , and respiratory endpoints .

- Use primary hepatocytes or cell lines (e.g., HepG2) for cytotoxicity assays (IC50 determination).

- Include reactive oxygen species (ROS) assays and mitochondrial membrane potential tests to evaluate oxidative stress .

- Dose ranges should align with EPA’s ToxCast tiers (0.1–100 µM) for comparability .

Advanced Research Questions

Q. How can conflicting data on the compound’s environmental persistence be resolved?

Methodological Answer:

- Conduct environmental fate studies using OECD guidelines:

- Apply QSAR models to predict biodegradation pathways and compare with experimental results.

- Address discrepancies by re-evaluating study design (e.g., randomization, controls) using ATSDR’s risk-of-bias criteria (Tables C-6, C-7) .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor; identify metabolites via LC-QTOF-MS .

- Isotopic labeling : Introduce ¹³C/²H to track metabolic transformations.

- Computational tools : Apply CYP450 docking simulations (e.g., AutoDock Vina) to predict enzyme interactions .

- Validate findings using in vivo models (rodents) with bile-duct cannulation for metabolite collection .

Q. How to assess the risk of bias in existing toxicological studies on this compound?

Methodological Answer:

- Use ATSDR’s Risk of Bias Questionnaire (Tables C-6, C-7):

- For animal studies: Evaluate dose randomization, allocation concealment, and outcome reporting .

- For human studies: Check completeness of measured endpoints and confounding control .

- Rate confidence levels (High to Very Low) based on responses to bias criteria (e.g., ≥3 "Yes" = Moderate Confidence) .

- Prioritize studies with High/Moderate Confidence for hazard identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.